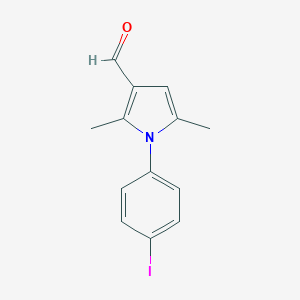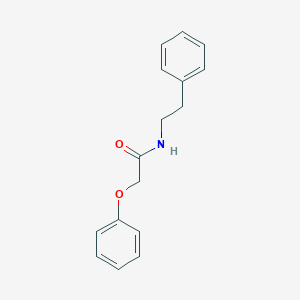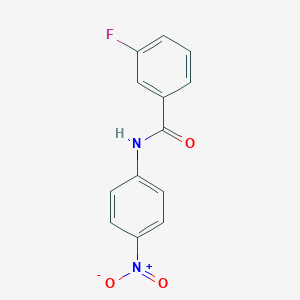![molecular formula C24H16Cl2O4S B187590 Bis[4-(4-chlorophenoxy)phenyl] sulfone CAS No. 78278-96-3](/img/structure/B187590.png)
Bis[4-(4-chlorophenoxy)phenyl] sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(4-chlorophenoxy)phenyl] sulfone, commonly known as BCPS, is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BCPS belongs to the family of sulfones, which are known for their diverse range of applications in various fields, including medicine, agriculture, and industry. BCPS has been extensively studied for its potential use as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of BCPS is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation, inflammation, and immune response. BCPS has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. BCPS has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
BCPS has been shown to have a variety of biochemical and physiological effects. Studies have shown that BCPS can induce apoptosis, or programmed cell death, in cancer cells. BCPS has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, BCPS has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
BCPS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BCPS has also been shown to have low toxicity, making it a safe compound to use in experiments. However, BCPS has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, BCPS has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of BCPS. One potential direction is the development of BCPS as a drug candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of BCPS for these conditions. Another potential direction is the study of the mechanism of action of BCPS. Further studies are needed to fully understand how BCPS works at the cellular and molecular level. Additionally, future studies could focus on the development of new synthetic methods for BCPS that could improve its solubility and stability.
Synthesemethoden
The synthesis of BCPS involves the reaction of 4-chlorophenol with 4-bromoacetophenone, followed by the reaction of the resulting product with sodium sulfite. The final product is obtained by the reaction of the intermediate product with sulfuric acid. The synthesis of BCPS is a complex process that requires expertise in organic chemistry and careful monitoring of the reaction conditions to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
BCPS has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that BCPS has anti-inflammatory, anti-tumor, and immunomodulatory properties. BCPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. BCPS has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, BCPS has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Eigenschaften
CAS-Nummer |
78278-96-3 |
|---|---|
Produktname |
Bis[4-(4-chlorophenoxy)phenyl] sulfone |
Molekularformel |
C24H16Cl2O4S |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
1-(4-chlorophenoxy)-4-[4-(4-chlorophenoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C24H16Cl2O4S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H |
InChI-Schlüssel |
CWGUOWYPSBPGPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



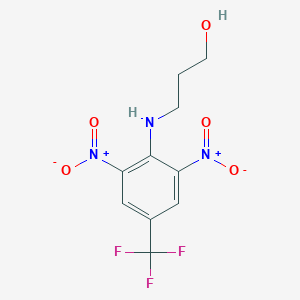
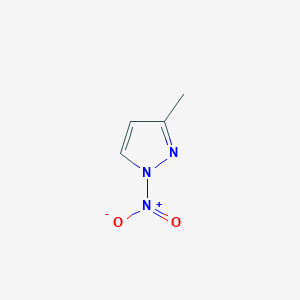
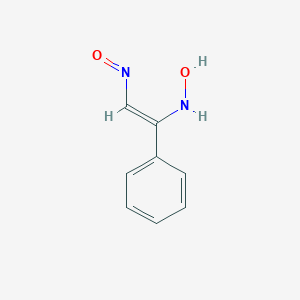
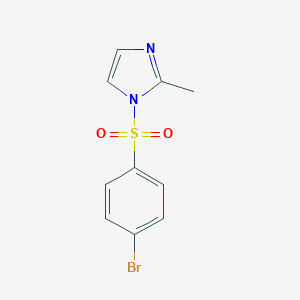
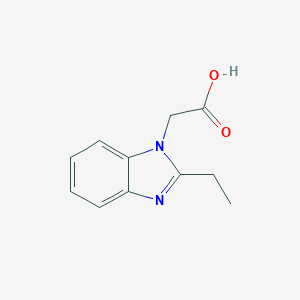
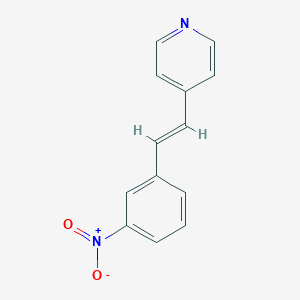
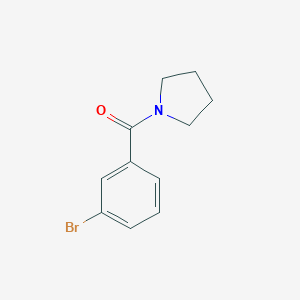
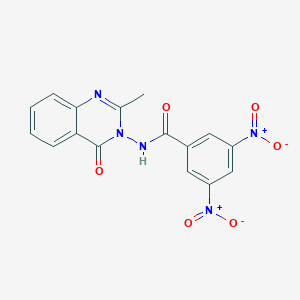
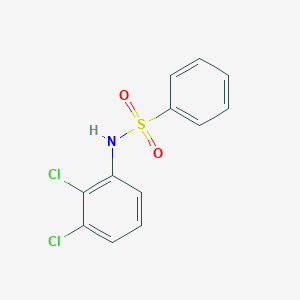
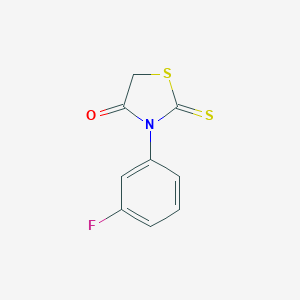
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
